molecular formula C13H9NO3S B1588730 1-(4-Nitrophenyl)-3-(2-thienyl)-prop-2-en-1-one CAS No. 6028-92-8

1-(4-Nitrophenyl)-3-(2-thienyl)-prop-2-en-1-one

Cat. No.: B1588730
CAS No.: 6028-92-8
M. Wt: 259.28 g/mol
InChI Key: QZLINQZBUKTXIZ-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3-(2-thienyl)-prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)-3-(2-thienyl)-prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-nitrobenzaldehyde with 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-3-(2-thienyl)-prop-2-en-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the thienyl ring, with reagents such as halogens or nitrating agents.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products Formed:

    Reduction: 1-(4-Aminophenyl)-3-(2-thienyl)-prop-2-en-1-one.

    Oxidation: Sulfoxides or sulfones of the thienyl group.

    Substitution: Halogenated or nitrated derivatives of the thienyl ring.

Scientific Research Applications

1-(4-Nitrophenyl)-3-(2-thienyl)-prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Studied for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-3-(2-thienyl)-prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thienyl group can participate in electron transfer reactions, contributing to the compound’s antioxidant properties. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules enhances its binding affinity and specificity.

Comparison with Similar Compounds

1-(4-Nitrophenyl)-3-(2-thienyl)-prop-2-en-1-one can be compared with other chalcones and related compounds, such as:

    1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one: Lacks the thienyl group, which may result in different electronic and biological properties.

    1-(4-Methoxyphenyl)-3-(2-thienyl)-prop-2-en-1-one: Contains a methoxy group instead of a nitro group, potentially altering its reactivity and biological activity.

    1-(4-Chlorophenyl)-3-(2-thienyl)-prop-2-en-1-one: Features a chloro group, which may influence its chemical stability and interaction with biological targets.

The uniqueness of this compound lies in its combination of a nitrophenyl group and a thienyl group, which imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(4-nitrophenyl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3S/c15-13(8-7-12-2-1-9-18-12)10-3-5-11(6-4-10)14(16)17/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLINQZBUKTXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501036334
Record name 1-(4-Nitrophenyl)-3-(2-thienyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501036334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6028-92-8
Record name 1-(4-Nitrophenyl)-3-(2-thienyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6028-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Nitrophenyl)-3-(2-thienyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501036334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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